molecular formula C15H14ClFN4O3S B11021317 1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021317
M. Wt: 384.8 g/mol
InChI Key: LOWMMFWKOJMXGD-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications.
  • Its chemical structure consists of a pyrrolidine ring fused with a thiadiazole ring, along with a carboxamide group and various substituents.
  • The compound’s synthesis and properties make it intriguing for scientific exploration.
  • Properties

    Molecular Formula

    C15H14ClFN4O3S

    Molecular Weight

    384.8 g/mol

    IUPAC Name

    1-(3-chloro-4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C15H14ClFN4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-4-13(22)21(6-8)9-2-3-11(17)10(16)5-9/h2-3,5,8H,4,6-7H2,1H3,(H,18,20,23)

    InChI Key

    LOWMMFWKOJMXGD-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine-thiadiazole core.

      Reaction Conditions: Specific reaction conditions vary, but they typically involve suitable reagents, solvents, and catalysts.

      Industrial Production: While industrial-scale production methods may differ, efficient routes are essential to meet demand.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, consider using strong oxidants like potassium permanganate or chromic acid. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can utilize nucleophiles (e.g., amines).

      Major Products: Depending on the reaction, products may include derivatives of the pyrrolidine-thiadiazole core or functionalized side chains.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.

      Medicine: Assess its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

      Industry: Evaluate its use in materials science, catalysis, or other industrial applications.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: Investigate signaling pathways affected by its binding, leading to biological responses.

  • Comparison with Similar Compounds

    Biological Activity

    The compound 1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a member of the thiadiazole family, which has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be represented as follows:

    • Molecular Formula : C₁₄H₁₃ClF₁N₃O₂S
    • Molecular Weight : 331.8 g/mol

    The compound features a thiadiazole ring, which is known for its diverse biological activities including antimicrobial and anticancer effects. The presence of the chloro and fluorine substituents on the phenyl ring may enhance its biological activity by influencing interactions with biological targets.

    Anticancer Properties

    Various studies have explored the anticancer potential of thiadiazole derivatives. For instance, Alam et al. (2020) investigated a series of 1,3,4-thiadiazole derivatives and reported significant cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . The study highlighted that structural modifications on the thiadiazole ring significantly influenced the anticancer activity.

    The proposed mechanisms through which thiadiazole derivatives exert their anticancer effects include:

    • Inhibition of Kinase Activity : The compound's activity has been linked to the inhibition of ERK1/2 kinase pathways, which play a crucial role in cell proliferation and survival .
    • Cell Cycle Arrest : Compounds similar to the one have been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .

    Case Studies

    • Study on SK-MEL-2 Cell Line :
      • Compound: N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide.
      • IC50 Value: 4.27 µg/mL.
      • Conclusion: This compound demonstrated potent inhibitory activity against SK-MEL-2 cells, showcasing the potential of thiadiazole derivatives in targeting melanoma .
    • Synthesis and Evaluation :
      • Research by Hosseinzadeh et al. (2013) synthesized new thiadiazole derivatives and evaluated their anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines.
      • Notably, one derivative exhibited an IC50 value of 22.19 µM against PC3 cells, indicating significant potency compared to standard treatments like doxorubicin .

    Comparative Analysis of Thiadiazole Derivatives

    Compound NameTarget Cell LineIC50 ValueMechanism
    Compound 21SK-MEL-24.27 µg/mLERK Inhibition
    Compound APC322.19 µMCell Cycle Arrest
    Compound BA54992.2 nMCaspase Activation

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